Conformational Flexibility and Lipophilicity: Methylene Spacer Versus Direct Phenyl Attachment
1H-Pyrazole, 3-methyl-5-(phenylmethyl)- contains a benzyl substituent connected via a methylene (CH₂) bridge, whereas its closest structural analog 3-methyl-5-phenyl-1H-pyrazole (CAS 3347-62-4) has a phenyl group directly attached to the pyrazole C5 position [1]. The methylene spacer increases the number of freely rotatable bonds from 1 (phenyl analog) to 2, reduces the melting point from 126–127 °C to 75–76 °C, and yields a slightly lower computed LogP (2.31 vs. 2.39–2.68 for the phenyl analog) . This combination of greater conformational entropy and lower crystal lattice energy directly impacts solubility, formulation behavior, and entropic penalties upon target binding.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 75–76 °C |
| Comparator Or Baseline | 3-Methyl-5-phenyl-1H-pyrazole (CAS 3347-62-4): 126–127 °C |
| Quantified Difference | Δ ≈ −50 °C |
| Conditions | Experimental determination by open capillary method; solvent: ethanol/water recrystallization [1] |
Why This Matters
A 50 °C lower melting point translates to higher solubility in organic solvents at room temperature, facilitating solution-phase chemistry, purification, and formulation—a critical consideration for procurement when the compound is destined for library synthesis or fragment-based screening.
- [1] Rheingold, A. L.; Zakharov, L. N.; Trofimenko, S. The Effect of a 3-Benzyl Group on the Coordination Chemistry of Homoscorpionate Ligands. Inorg. Chem. 2003, 42 (3), 827–833. View Source
